
Cyclopentanone, 2,4-dimethyl-, trans-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentanone, 2,4-dimethyl-, trans- is an organic compound with the molecular formula C7H12O. It is a derivative of cyclopentanone, where two methyl groups are substituted at the 2nd and 4th positions of the cyclopentane ring in a trans configuration. This compound is a colorless liquid with a characteristic odor and is used in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclopentanone, 2,4-dimethyl-, trans- can be synthesized through several methods. One common method involves the alkylation of cyclopentanone with methylating agents under controlled conditions. Another method includes the catalytic hydrogenation of 2,4-dimethylcyclopentene.
Industrial Production Methods: Industrial production often involves the catalytic dehydrogenation of 2,4-dimethylcyclopentanol. This process typically uses a copper-zinc catalyst at elevated temperatures to achieve high yields of the desired product .
Types of Reactions:
Oxidation: Cyclopentanone, 2,4-dimethyl-, trans- can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to 2,4-dimethylcyclopentanol using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents like Grignard reagents and organolithium compounds are used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: 2,4-dimethylcyclopentanone can be oxidized to form 2,4-dimethylcyclopentanone carboxylic acid.
Reduction: Reduction yields 2,4-dimethylcyclopentanol.
Substitution: Substitution reactions can yield various derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Cyclopentanone, 2,4-dimethyl-, trans- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of cyclopentanone, 2,4-dimethyl-, trans- involves its interaction with various molecular targets. The carbonyl group in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. It can also participate in redox reactions, altering the oxidative state of biological systems .
Comparación Con Compuestos Similares
Cyclopentanone: The parent compound without methyl substitutions.
2,2-Dimethylcyclopentanone: A similar compound with methyl groups at the 2nd position.
Cyclopentanone, 2,2-dimethyl-: Another isomer with different methyl group positioning.
Uniqueness: Cyclopentanone, 2,4-dimethyl-, trans- is unique due to its specific methyl group positioning and trans configuration, which imparts distinct chemical and physical properties compared to its isomers and other cyclopentanone derivatives .
Propiedades
Número CAS |
51548-10-8 |
|---|---|
Fórmula molecular |
C7H12O |
Peso molecular |
112.17 g/mol |
Nombre IUPAC |
(2R,4R)-2,4-dimethylcyclopentan-1-one |
InChI |
InChI=1S/C7H12O/c1-5-3-6(2)7(8)4-5/h5-6H,3-4H2,1-2H3/t5-,6-/m1/s1 |
Clave InChI |
UKJQTRVEZWBIRE-PHDIDXHHSA-N |
SMILES isomérico |
C[C@@H]1C[C@H](C(=O)C1)C |
SMILES canónico |
CC1CC(C(=O)C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


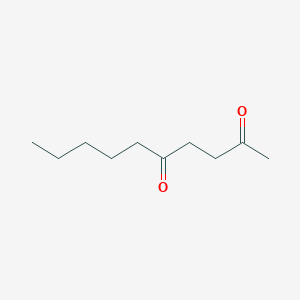
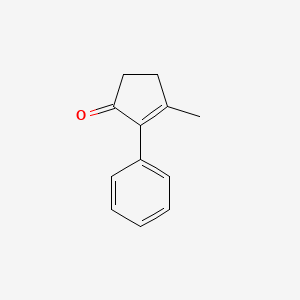

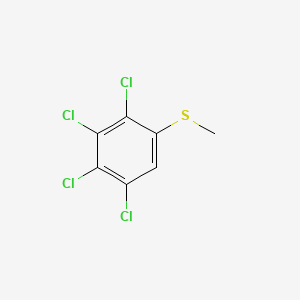
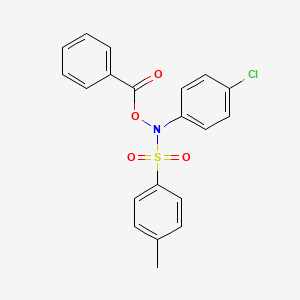
![Acetic acid, [(phenylmethyl)thio]-, phenylmethyl ester](/img/structure/B14649745.png)
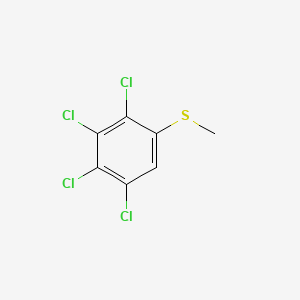
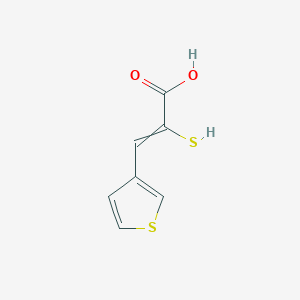

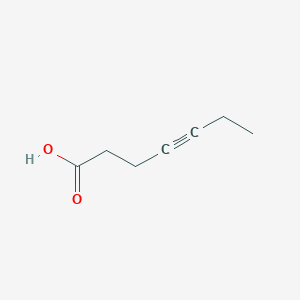
![Benzene, 1-methyl-4-[[[(4-methylphenyl)sulfinyl]methyl]thio]-](/img/structure/B14649777.png)


![5-Phenylpyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B14649796.png)
